

BPR1J-340: A Technical Overview of a Preclinical FLT3 Inhibitor

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Compound of Interest

Compound Name: BPR1J-340

Cat. No.: B612019

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Introduction

BPR1J-340 is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). Developed by the National Health Research Institutes in Taiwan, **BPR1J-340** emerged from a rational drug design program aimed at improving upon a prior series of FLT3 inhibitors. This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of **BPR1J-340**, based on publicly available scientific literature.

Discovery and Development

BPR1J-340 was identified through a focused lead optimization effort starting from a sulfonamide series of 3-phenyl-1H-5-pyrazolylamine-based FLT3 inhibitors. The lead compound from the initial series, BPR1J-097, demonstrated potent FLT3 inhibition but the research sought to enhance in vivo efficacy and duration of action. This led to the exploration of a urea-based scaffold, culminating in the discovery of **BPR1J-340**.^[1] The rational design approach focused on modifying the linker and substituent groups of the 3-phenyl-1H-5-pyrazolylamine core to optimize potency and pharmacokinetic properties.

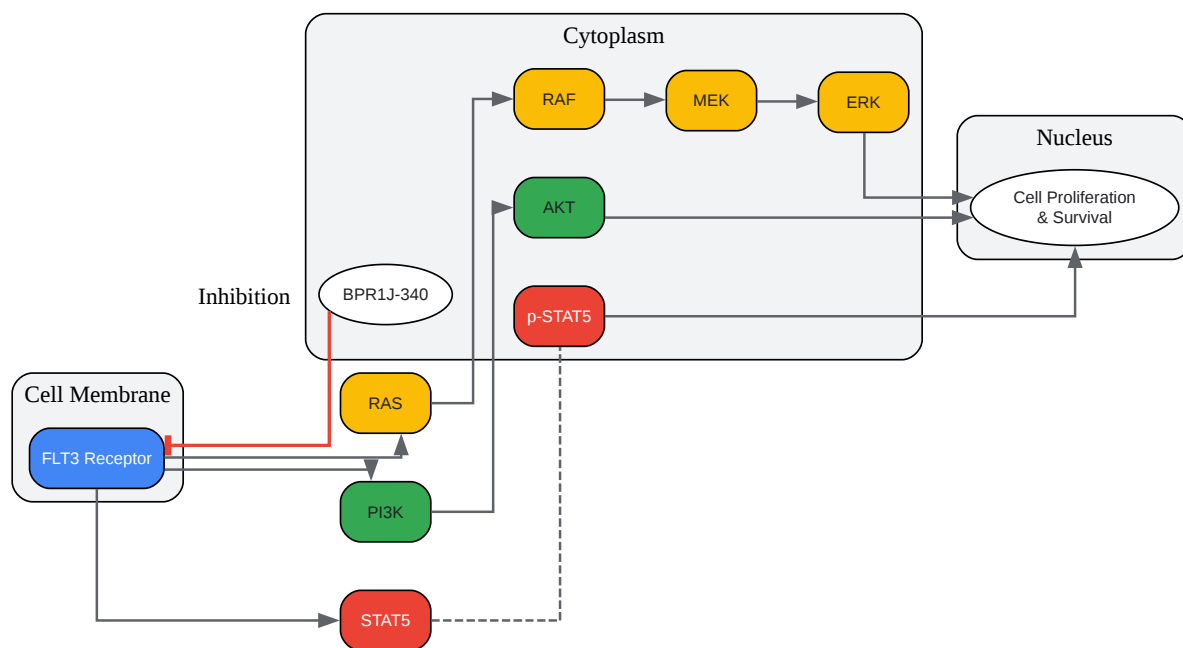
While a detailed structure-activity relationship (SAR) study with an extensive library of analogs has not been published, the evolution from the sulfonamide BPR1J-097 to the urea-containing **BPR1J-340** highlights a key chemical modification in its development.

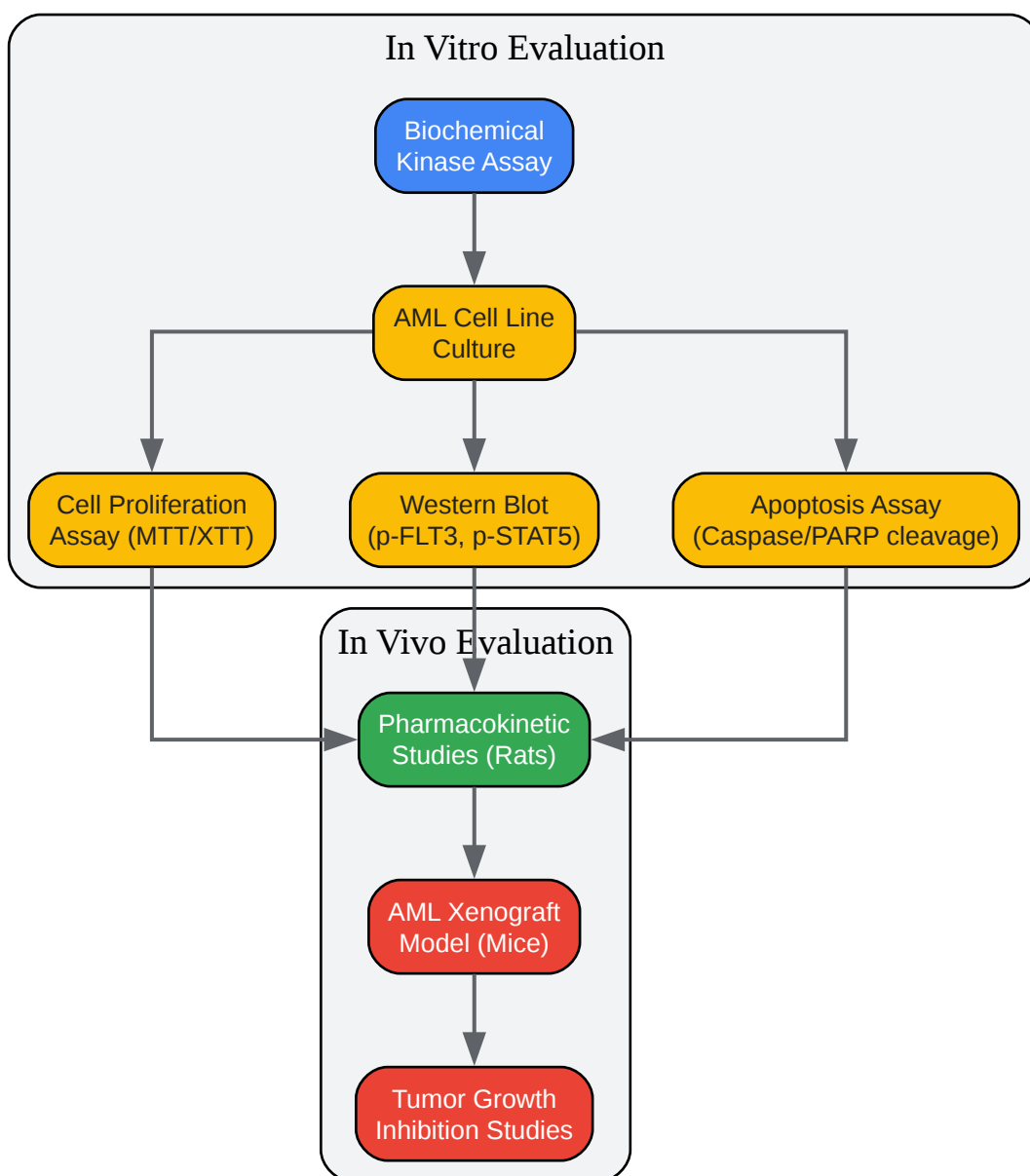
There is no publicly available information to suggest that **BPR1J-340** has entered clinical trials.

Mechanism of Action

BPR1J-340 exerts its anti-leukemic effects by directly inhibiting the kinase activity of both wild-type FLT3 and its internal tandem duplication (ITD) mutant, a common driver of AML.^[1] The inhibition of FLT3 phosphorylation blocks downstream signaling pathways crucial for the proliferation and survival of AML cells. Specifically, **BPR1J-340** has been shown to inhibit the phosphorylation of STAT5, a key downstream effector of FLT3 signaling.^{[1][2]} This disruption of the FLT3-STAT5 signaling axis ultimately leads to the induction of apoptosis in FLT3-ITD positive AML cells.^[1]

FLT3 Signaling Pathway and Inhibition by BPR1J-340





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References

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